molecular formula C37H34N3O8P B13827077 (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate

Cat. No.: B13827077
M. Wt: 679.7 g/mol
InChI Key: QWYVWAQCGZYFLW-DHUJRADRSA-N
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Description

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a benzyl group, and a bis(2-cyanoethoxy)phosphoryl group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate typically involves multiple steps. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis include:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Phosphoryl Group: The bis(2-cyanoethoxy)phosphoryl group is introduced through a phosphorylation reaction.

    Coupling Reactions: The protected amino acid is coupled with the benzyl group using standard peptide coupling reagents such as EDCI or DCC.

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane, methanol, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The phosphoryl group plays a crucial role in these interactions, facilitating binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoate: Lacks the bis(2-cyanoethoxy)phosphoryl group.

    (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of the bis(2-cyanoethoxy)phosphoryl group.

Uniqueness

The presence of the bis(2-cyanoethoxy)phosphoryl group in (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate distinguishes it from similar compounds. This group imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C37H34N3O8P

Molecular Weight

679.7 g/mol

IUPAC Name

benzyl (2S)-3-[4-[bis(2-cyanoethoxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C37H34N3O8P/c38-20-8-22-46-49(43,47-23-9-21-39)48-29-18-16-27(17-19-29)24-35(36(41)44-25-28-10-2-1-3-11-28)40-37(42)45-26-34-32-14-6-4-12-30(32)31-13-5-7-15-33(31)34/h1-7,10-19,34-35H,8-9,22-26H2,(H,40,42)/t35-/m0/s1

InChI Key

QWYVWAQCGZYFLW-DHUJRADRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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